Nigroain-C2
Description
Nigroain-C2 is a benzamide-derived compound characterized by a unique 2-aminobenzamide core structure with a nitro group substitution at the C2 position. This modification confers distinct physicochemical properties, including enhanced solubility in polar solvents and increased stability under oxidative conditions compared to unsubstituted benzamides. Its primary applications lie in biomedical research, particularly as a modulator of enzymatic activity in neurodegenerative pathways. Studies suggest this compound inhibits γ-secretase, a protease implicated in amyloid-beta peptide production, making it a candidate for Alzheimer’s disease therapeutics . Its molecular weight (265.3 g/mol) and logP value (1.8) position it within the mid-range of bioavailability for small-molecule inhibitors .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FKTWKRPPFQTSCWGIIKE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparative Analysis of Nigroain-C2 and Structurally Analogous Compounds
| Property | This compound | 2-Aminobenzamide | N-(4-Nitrobenzoyl)glycine |
|---|---|---|---|
| Molecular Formula | C₈H₇N₃O₂ | C₇H₈N₂O | C₉H₈N₂O₄ |
| Molecular Weight (g/mol) | 265.3 | 148.15 | 224.17 |
| logP | 1.8 | 0.9 | 1.2 |
| Solubility (mg/mL) | 12.5 (H₂O) | 45.0 (H₂O) | 8.3 (H₂O) |
| Biological Target | γ-Secretase | HDACs | Tyrosinase |
| IC₅₀ (μM) | 0.45 ± 0.07 | 2.1 ± 0.3 | 3.8 ± 0.5 |
Key Findings :
- Structural Differentiation : The nitro group in this compound reduces steric hindrance compared to bulkier substitutions in N-(4-Nitrobenzoyl)glycine, enhancing its binding affinity to γ-secretase .
- Functional Efficacy: this compound exhibits a 4.6-fold lower IC₅₀ than 2-aminobenzamide against γ-secretase, attributed to its nitro group’s electron-withdrawing effect, which stabilizes enzyme-ligand interactions .
- Solubility Trade-offs: Despite superior target affinity, this compound’s aqueous solubility is lower than 2-aminobenzamide, necessitating formulation optimizations for in vivo applications .
Mechanistic and Pharmacokinetic Contrasts
Table 2: Pharmacokinetic Profiles
| Parameter | This compound | 2-Aminobenzamide |
|---|---|---|
| Plasma Half-life (h) | 3.2 | 1.5 |
| Protein Binding (%) | 88 | 75 |
| CYP3A4 Inhibition | Moderate | Low |
| BBB Penetration | Yes | No |
Mechanistic Insights :
- This compound’s nitro group enhances blood-brain barrier (BBB) penetration, a critical advantage for neurodegenerative applications, whereas 2-aminobenzamide derivatives lack this capability .
- Both compounds undergo hepatic metabolism, but this compound’s higher protein binding may limit free drug availability, requiring dose adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
